[1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol: is an organic compound with the molecular formula C6H8FIN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Attachment of the Fluoroethyl Group: The fluoroethyl group can be attached through a nucleophilic substitution reaction using 2-fluoroethyl bromide or 2-fluoroethyl tosylate.
Formation of the Methanol Group: The methanol group can be introduced through a reduction reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium azide, potassium cyanide, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: : It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: : It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of [1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets such as enzymes or receptors. The fluoroethyl group and iodine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroethanol: An organic compound with a similar fluoroethyl group but lacks the pyrazole ring and iodine atom.
4-Iodo-1H-pyrazole: Contains the pyrazole ring and iodine atom but lacks the fluoroethyl group.
1-(2-Fluoroethyl)-1H-pyrazole: Contains the fluoroethyl group and pyrazole ring but lacks the iodine atom.
Uniqueness
- The presence of both the fluoroethyl group and iodine atom in [1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol makes it unique compared to similar compounds. This combination of functional groups contributes to its distinct chemical properties and potential applications in various fields.
Properties
IUPAC Name |
[2-(2-fluoroethyl)-4-iodopyrazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FIN2O/c7-1-2-10-6(4-11)5(8)3-9-10/h3,11H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMKILZGLZOOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1I)CO)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.